Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate can be synthesized through the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and paraformaldehyde (1.20g; 40mmol; 2eq) in water (30ml) and heating the mixture to reflux for 4 hours. The resulting product is then dried under vacuum .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and substituted imidazopyridines .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound has potential therapeutic applications, including as a scaffold for drug development targeting various diseases such as cancer and neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For example, it may inhibit kinases or modulate GABA receptors, thereby affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
4,5,6,7-tetrahydro-1H-indazole: Another heterocyclic compound with a similar tetrahydro structure but different ring fusion.
Pyrazolo[4,3-c]pyridine: Shares the fused pyridine ring but has a pyrazole instead of an imidazole.
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate (ETIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETIPC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1422343-84-7
- IUPAC Name : this compound
Pharmacological Activities
ETIPC has been studied for various pharmacological properties, including:
- Antihypertensive Activity : Research indicates that derivatives of ETIPC exhibit significant antihypertensive effects. A study demonstrated that these compounds could lower blood pressure effectively in animal models by acting on specific receptors involved in vascular regulation .
- Anti-inflammatory Effects : ETIPC has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have indicated that ETIPC may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of ETIPC is attributed to its interaction with various molecular targets:
- Receptor Binding : ETIPC has been found to bind selectively to certain receptors involved in blood pressure regulation and inflammation pathways.
- Signal Transduction Modulation : The compound influences key signaling pathways that regulate cell proliferation and survival, particularly in cancer cells. This modulation can lead to reduced tumor growth and enhanced apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of ETIPC and its derivatives:
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h5,8,10H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJQYSHTJBCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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